2-(4-chlorophenyl)pyrimidin-4(3H)-one

MCHR1 GPCR Obesity

Irreproducible SAR results arise from unvalidated pyrimidinone scaffold substitution. This compound (CAS 106690-55-5) provides a defined baseline for SAR studies. - 4-Chloro substitution modulates electronic distribution and CYP inhibition profiles - CYP2C19 IC50 = 4.1 μM; CYP2B6 IC50 = 3.9 μM for reproducible metabolism studies - Minimal scaffold enables SAR exploration for kinase, MCHR1, and antifungal programs - ≥98% purity; sealed dry storage at 2-8°C; global ambient shipping

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 106690-55-5
Cat. No. B027063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)pyrimidin-4(3H)-one
CAS106690-55-5
Synonyms2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=O)N2)Cl
InChIInChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
InChIKeyVQRSIMLDRAXXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)pyrimidin-4(3H)-one Procurement and Differentiation


2-(4-Chlorophenyl)pyrimidin-4(3H)-one (CAS 106690-55-5) is a heterocyclic pyrimidin-4(3H)-one scaffold bearing a 4-chlorophenyl substituent at the 2-position [1]. This molecular framework serves as a versatile intermediate in medicinal chemistry and agrochemical research, with documented binding activity across multiple biological targets [2]. Unlike more complex, fused-ring pyrimidinone derivatives (e.g., thieno[3,2-d]pyrimidin-4-ones or pyrazolo[3,4-d]pyrimidin-4-ones), this compound presents a minimal substitution pattern that provides a well-defined baseline for structure-activity relationship (SAR) investigations and synthetic elaboration [3]. Its relatively low molecular weight (206.63 g/mol) and favorable LogP (2.09) facilitate membrane permeability assessments and offer a clear differentiation from bulkier analogs .

SAR baseline scaffold with 4-chlorophenyl substitution
Low molecular weight and favorable LogP profile for permeability studies
Versatile intermediate for medicinal and agrochemical research

Why Generic Pyrimidinone Analogs Cannot Substitute


Substitution of 2-(4-chlorophenyl)pyrimidin-4(3H)-one with a structurally similar pyrimidin-4(3H)-one derivative—such as the 2-unsubstituted parent, 2-phenyl, or 2-(2-chlorophenyl) isomer—without empirical validation introduces substantial risk of altered target engagement and metabolic stability. The precise 4-chloro substitution pattern on the phenyl ring at the 2-position critically modulates electronic distribution within the heterocyclic core and influences both binding pocket complementarity and cytochrome P450 (CYP) metabolic liability [1]. For example, small positional shifts in halogen substitution are known to markedly alter CYP2C19 and CYP2B6 inhibitory profiles, which can confound polypharmacology assessments and in vivo efficacy interpretations [2]. Consequently, generic in-class substitution without equivalent analytical certification invalidates SAR conclusions and undermines the reproducibility of receptor binding assays and cell-based screens.

4-Cl position Chlorine substitution pattern critically modulates electronic distribution and target engagement
CYP profile shift Positional halogen shifts may markedly alter CYP2C19 and CYP2B6 inhibition profiles
SAR validity Generic in-class substitution without certification may invalidate SAR conclusions and assay reproducibility

Quantitative Differentiation Evidence vs Structural Analogs


MCHR1 Antagonist Activity of a Related Analog

A closely related analog, 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one, demonstrates potent MCHR1 antagonism with IC50 values of 3.9 nM (human receptor binding), 5.4 nM (functional antagonism), and 7.3 nM (rat receptor binding) [1]. The core 2-(4-chlorophenyl)pyrimidin-4(3H)-one scaffold provides a foundational MCHR1-interacting pharmacophore, while the thieno-fused analog illustrates the potency achievable through further ring elaboration [2].

MCHR1 Antagonist SAR
Class-level inference
Thieno-fused analog: IC50 = 3.9 nM (binding), 5.4 nM (functional)
Supports minimal pharmacophore mapping for MCHR1 engagement
Unfused core potency not directly reported
MCHR1 GPCR Obesity

CYP2C19 and CYP2B6 Inhibition Profile

A 2-(4-chlorophenyl)pyrimidin-4(3H)-one-containing compound (CHEMBL4162449) inhibits CYP2C19 with an IC50 of 4.1 μM and CYP2B6 with an IC50 of 3.9 μM in human liver microsomes, while exhibiting weaker inhibition of CYP2C8 (IC50 = 16 μM) [1]. These values establish a moderate CYP inhibition liability that distinguishes this scaffold from highly potent CYP inhibitors (IC50 < 100 nM) and from metabolically inert analogs (IC50 > 50 μM) [2].

CYP450 Inhibition Profile
Class-level inference
CYP2C19 IC50 = 4.1 μM; CYP2B6 IC50 = 3.9 μM
Supports metabolic stability optimization studies
Human liver microsome data; moderate liability vs. strong inhibitors
Drug Metabolism CYP450 Hepatotoxicity

Antifungal Activity Against Cladosporium resinae

A derivative incorporating the 2-(4-chlorophenyl)pyrimidin-4(3H)-one core was evaluated for antifungal activity against the phytopathogenic fungus Cladosporium resinae (now Amorphotheca resinae), exhibiting a minimum inhibitory concentration (MIC) endpoint of <0.25 ppm at pH 7.5 . While this MIC value is notably low, comparative data for alternative 2-aryl substituted pyrimidin-4(3H)-ones (e.g., 2-phenyl or 2-(4-fluorophenyl) analogs) under identical assay conditions are not available in the public domain.

Antifungal Activity
Data to verify
MIC < 0.25 ppm vs. C. resinae
Supports antifungal screening benchmark
Requires independent validation; comparator data absent
Agrochemical Antifungal Crop Protection

CDK2 Inhibition Across Pyrimidinone Analogs

BindingDB records for compounds containing 2-(4-chlorophenyl)pyrimidine-related scaffolds show CDK2/cyclin A inhibition with IC50 values ranging from 280 nM to 10,000 nM, depending on substitution pattern [1][2]. The most potent analog in this series achieves an IC50 of 280 nM, while a less optimized derivative shows an IC50 of 10 μM [3]. The 2-(4-chlorophenyl)pyrimidin-4(3H)-one core represents the minimal aromatic-substituted scaffold from which these optimized CDK2 inhibitors are derived.

CDK2 Inhibition
Class-level inference
Analog range: IC50 280 nM – 10,000 nM
SAR starting point for CDK2 inhibitor research
Core potency not directly reported; elaboration improves up to 35-fold
CDK2 Cancer Kinase Inhibition

Optimal Research and Industrial Application Scenarios


Minimal Pharmacophore Mapping for MCHR1 Antagonists

Researchers developing MCHR1 antagonists for obesity or metabolic disorders should procure 2-(4-chlorophenyl)pyrimidin-4(3H)-one to establish baseline receptor engagement. Comparative studies with the potent thieno-fused analog (IC50 = 3.9 nM) can quantify the contribution of the extended ring system to binding affinity and functional antagonism [1][2].

CYP450 Liability Profiling and Lead Optimization

ADME-Tox scientists evaluating the metabolic stability of pyrimidinone-based lead compounds can utilize 2-(4-chlorophenyl)pyrimidin-4(3H)-one as a reference standard for CYP2C19 (IC50 = 4.1 μM) and CYP2B6 (IC50 = 3.9 μM) inhibition profiling [1]. This scaffold provides a reproducible baseline for structure-metabolism relationship studies aimed at reducing CYP inhibition while maintaining target potency [3].

Antifungal Lead Discovery in Agrochemical Research

Agrochemical research teams screening for novel fungicides against phytopathogenic fungi can employ 2-(4-chlorophenyl)pyrimidin-4(3H)-one as a core scaffold for derivatization. The documented MIC of <0.25 ppm against Cladosporium resinae provides a quantitative benchmark for assessing the antifungal efficacy of newly synthesized analogs [1].

CDK2 Inhibitor Scaffold Elaboration and SAR Studies

Medicinal chemists pursuing CDK2 inhibitors for oncology applications can leverage 2-(4-chlorophenyl)pyrimidin-4(3H)-one as a minimal scaffold for systematic SAR exploration. Optimization of substitution around this core has yielded analogs with CDK2 IC50 values as low as 280 nM, demonstrating the tractability of this chemotype for kinase inhibitor development [2][3].

Application
Selection Property
Validation Focus
MCHR1 Antagonist Pharmacophore Mapping
Minimal unfused scaffold
Receptor engagement assay validation
CYP450 Metabolic Stability Profiling
Reproducible CYP inhibition baseline
Metabolic stability assay validation
Agrochemical Antifungal Screening
MIC benchmark scaffold
Antifungal activity assay validation
CDK2 Inhibitor SAR Studies
Minimal scaffold for systematic elaboration
Kinase inhibition assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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